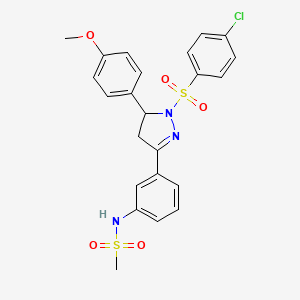![molecular formula C18H17N5O2S2 B2981592 2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955655-08-0](/img/structure/B2981592.png)
2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . Various methods have been reported in the literature, including the treatment of compounds with sulfuric acid, which causes the conversion of the side-chain into a 1,3,4-thiadiazole ring .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The reactivity of the cyanomethylene functionality has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety . Additionally, the effect of various substitutions at the 5-position of 2-(2,4 dihydroxy-phenyl)-1,3,4-thiadiazoles on antiproliferative activity against different human tumor cell lines has been examined .Applications De Recherche Scientifique
Antimicrobial Agents
Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They can be designed to target a variety of pathogens, including bacteria and fungi, by interfering with essential biological processes such as protein synthesis or DNA replication .
Antitumor and Cytotoxic Agents
The structural complexity of thiazole and thiadiazole compounds allows them to interact with various biological targets, making them suitable candidates for antitumor and cytotoxic agents. They can be used to inhibit the growth of cancer cells or induce apoptosis .
Anti-inflammatory Agents
Due to their ability to modulate biological pathways, some thiazole derivatives are investigated for their anti-inflammatory properties. They may work by reducing the production of pro-inflammatory cytokines or inhibiting enzymes involved in the inflammatory response .
Neuroprotective Agents
Thiazole compounds have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by preventing neuronal damage, reducing oxidative stress, or modulating neurotransmitter systems .
Antiviral Agents
Research into thiazole derivatives includes their use as antiviral agents. These compounds can be designed to interfere with viral replication or inhibit enzymes critical to the viral life cycle .
Analgesic Agents
Thiazole derivatives can also be explored for their analgesic properties. They may act on the central nervous system or peripheral pain pathways to alleviate pain without the side effects associated with traditional analgesics .
Orientations Futures
The 1,3,4-thiadiazole derivatives have become an important class of heterocycles due to their broad types of biological activity . Future research could focus on the design and synthesis of new 1,3,4-thiadiazole derivatives, exploring their potential applications in medicinal, agricultural, and materials chemistry .
Propriétés
IUPAC Name |
2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-10-22-23-18(26-10)21-16(25)12-8-5-9-13-14(12)19-17(27-13)20-15(24)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H,19,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVDHSZJZCFWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)


![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)

![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)


![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)


